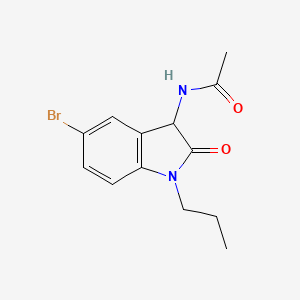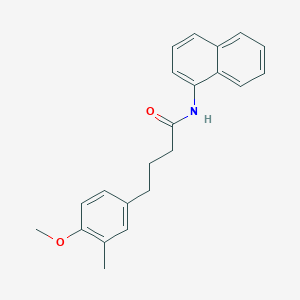
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a propyl group at the 1-position, and an acetamide group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), chloroform
Acetylation: Acetic anhydride, pyridine
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution: Various substituted indole derivatives
Reduction: 2-hydroxy-1-propyl-2,3-dihydro-1H-indole derivatives
Oxidation: Quinonoid indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(5-chloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(5-iodo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
N-(5-bromo-2-oxo-1-propyl-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-6-16-11-5-4-9(14)7-10(11)12(13(16)18)15-8(2)17/h4-5,7,12H,3,6H2,1-2H3,(H,15,17) |
InChI Key |
PBYXNVILGZHZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11565642.png)
![N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide](/img/structure/B11565643.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11565644.png)

![N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine](/img/structure/B11565651.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11565653.png)
![3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11565661.png)
![4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide](/img/structure/B11565666.png)
![N-[(1Z)-3-{(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11565679.png)
![ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11565680.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![Ethyl 4-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11565700.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11565705.png)
![2-(4-tert-butylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11565707.png)
